Aflastatin A

Mycotoxin inhibition Secondary metabolism Aflatoxin biosynthesis

Aflastatin A (CAS: 179729-59-0) is a tetramic acid-derived secondary metabolite isolated from Streptomyces sp. MRI142.

Molecular Formula C62H115NO24
Molecular Weight 1258.6 g/mol
Cat. No. B15561727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflastatin A
Molecular FormulaC62H115NO24
Molecular Weight1258.6 g/mol
Structural Identifiers
InChIInChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48+/t29?,30?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,50?,51?,52?,53?,55?,56?,57-,58?,59+,60+,62+/m1/s1
InChIKeyVAQYWUJSXJULKR-CFVWPHSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement-Specific Overview of Aflastatin A: A Structurally Unique Streptomyces Metabolite for Aflatoxin Biosynthesis Inhibition


Aflastatin A (CAS: 179729-59-0) is a tetramic acid-derived secondary metabolite isolated from Streptomyces sp. MRI142 [1]. Its structure is characterized by a highly oxygenated, acyclic alkyl side chain containing 29 chiral centers, making it one of the most stereochemically complex known microbial metabolites [2]. Aflastatin A acts as a potent and specific inhibitor of aflatoxin biosynthesis in Aspergillus parasiticus, blocking an early step prior to transcription of the pathway-specific regulator aflR [1]. Unlike broad-spectrum antifungals, Aflastatin A suppresses mycotoxin production at sub-inhibitory concentrations (0.25 µg/mL) without arresting fungal growth [1], a trait that defines its unique utility in food safety and agricultural biocontrol research.

Why Generic Substitution Fails: Differentiating Aflastatin A from Blasticidin A and Other In-Class Analogs


While structurally related tetramic acid derivatives such as Blasticidin A (BcA) and Aflastatin B (AsB) share the ability to inhibit aflatoxin production, they are not functionally interchangeable with Aflastatin A. Blasticidin A exhibits an IC50 of 0.25 µM for aflatoxin inhibition [1], but its broader antimicrobial activity and distinct target engagement—evidenced by effects on ribosomal proteins in yeast [2]—introduce potential off-target effects absent in Aflastatin A. Aflastatin B, an N-demethylated minor component, lacks fully characterized potency and structural data compared to the well-defined 29-chiral-center architecture of Aflastatin A [3]. Generic substitution with these analogs, or with chemically unrelated aflatoxin inhibitors like dichlorvos, would compromise the specificity of pathway inhibition and the reproducibility of experimental outcomes in mechanistic studies or agricultural applications.

Quantitative Differentiation Guide: Procurement-Relevant Evidence for Aflastatin A


Inhibition of Norsolorinic Acid Production: A Direct Comparison with Untreated Control

Aflastatin A demonstrates clear, quantitative inhibition of norsolorinic acid, a committed early intermediate in the aflatoxin biosynthetic pathway. At a concentration of 0.25 µg/mL, Aflastatin A abolished detectable norsolorinic acid production in Aspergillus parasiticus cultures [1]. This represents a direct, dose-dependent effect at sub-growth-inhibitory concentrations, contrasting with the untreated control where robust norsolorinic acid accumulation occurs. The data confirm that Aflastatin A acts specifically on the aflatoxin pathway without affecting fungal viability at this concentration.

Mycotoxin inhibition Secondary metabolism Aflatoxin biosynthesis

Comparative Potency Against Aflatoxin Production: Aflastatin A vs. Blasticidin A and Blasticidin S

Aflastatin A and its close structural analog Blasticidin A (BcA) exhibit similar nanomolar-range potencies for inhibiting aflatoxin production, with BcA showing an IC50 of 0.25 µM [1]. However, when compared to Blasticidin S, a chemically distinct Streptomyces metabolite, Aflastatin A and Blasticidin A are markedly more potent (Blasticidin S IC50 = 28 µM) [1]. Furthermore, Aflastatin A displays a superior selectivity index (inhibition of aflatoxin vs. growth) relative to Blasticidin S and other protein synthesis inhibitors like G418 and cycloheximide, which exhibit significant growth inhibition at concentrations required to suppress aflatoxin production [1].

Comparative pharmacology Mycotoxin inhibition IC50

Transcriptional Repression of Aflatoxin Pathway Genes: Aflastatin A vs. Untreated Control

Aflastatin A exerts its inhibitory effect at the transcriptional level. Quantitative real-time PCR (TaqMan) analysis revealed that treatment with Aflastatin A significantly reduced the transcript levels of key aflatoxin biosynthetic genes (pksA, ver-1, omtA) and the pathway-specific transcriptional activator aflR in A. parasiticus [1]. This transcriptional suppression occurs prior to any observable growth inhibition, confirming that Aflastatin A targets the regulatory machinery governing secondary metabolite production rather than primary fungal metabolism.

Gene regulation qPCR Biosynthetic pathway

Structurally Corrected Absolute Configuration: Aflastatin A (Corrected) vs. Original Misassignment

The total synthesis of Aflastatin A completed in 2022 enabled a critical revision of its stereochemical assignment. Careful comparison of synthetic and natural degradation fragments revealed a misassignment in the lactol region of the naturally derived product [1]. The data originally attributed to the C3–C48 degradation lactol (6a, R = H) were reassigned to its trideuteriomethyl ether derivative (6c, R = CD3) [1]. This work confirmed the revised absolute configuration of six stereogenic centers (C8, C9, and C28–C31) [1]. This corrected stereochemical blueprint is essential for any structure-activity relationship (SAR) studies or the development of simplified analogs.

Stereochemistry Total synthesis Structural revision

Metabolic Reprogramming: Aflastatin A Alters Glucose Utilization and Ethanol Accumulation

Beyond direct inhibition of aflatoxin biosynthesis, Aflastatin A induces a measurable shift in central carbon metabolism in A. parasiticus. Treatment with Aflastatin A (0.25 µg/mL) resulted in elevated glucose consumption and increased ethanol accumulation, while simultaneously repressing the transcription of genes involved in ethanol utilization [1]. This indicates that Aflastatin A forces the fungus into a fermentative metabolic state, which is correlated with the suppression of secondary metabolite production. In contrast, Blasticidin A and Blasticidin S do not produce identical metabolic perturbations, suggesting a distinct mode of action for Aflastatin A [2].

Metabolic flux Carbon metabolism Mycotoxin regulation

Defined Production Process and Formulation: Aflastatin A from Streptomyces sp. MRI142 (US Patent 5,773,263)

The production of Aflastatin A is specifically tied to Streptomyces sp. MRI142 (FERM BP-5841), with a patented fermentation process defined at 20-37°C for 50-200 hours [1]. This contrasts with Blasticidin A, which is produced by S. griseochromogenes under different conditions, and with chemically synthesized aflatoxin inhibitors that require multi-step organic synthesis. The patent further specifies formulation ranges (10-5,000 ppm active ingredient) for agricultural applications, and defines an LD50 of 6.17 mg/kg in mice via intraperitoneal administration, providing essential safety and handling benchmarks [1]. This well-defined production and formulation framework ensures batch-to-batch consistency and provides a regulatory pathway for agricultural use, unlike many other aflatoxin inhibitors that lack such formalized production parameters.

Fermentation Downstream processing Formulation

Optimal Application Scenarios for Aflastatin A in Food Safety Research and Agricultural Biocontrol


Molecular Dissection of Aflatoxin Biosynthesis and Regulation

Aflastatin A's ability to inhibit aflatoxin production at sub-lethal concentrations (0.25 µg/mL) while simultaneously repressing transcription of aflR, pksA, ver-1, and omtA [1] makes it an indispensable chemical probe for dissecting the regulatory circuitry of secondary metabolism in Aspergillus species. Researchers can use Aflastatin A to conditionally silence the aflatoxin pathway without inducing general stress responses or growth defects, enabling clean time-course transcriptomic and metabolomic studies. This is a clear advantage over genetic knockouts, which are permanent and may trigger compensatory mechanisms, or over broad-spectrum antifungal agents that confound results by impairing fungal viability.

Agricultural Biocontrol Formulation Development and Post-Harvest Treatment

Based on the patented formulation parameters (10-5,000 ppm active ingredient) and defined production process for Aflastatin A [1], this compound is a prime candidate for development as an agricultural biocontrol agent. Unlike many natural product inhibitors that lack defined formulation and safety data, Aflastatin A comes with established fermentation conditions (20-37°C, 50-200 hrs) and an LD50 value (6.17 mg/kg i.p. in mice) [1], providing a foundation for regulatory dossier preparation. Its specific inhibition of aflatoxin production without killing the fungus could be leveraged in post-harvest treatments for nuts, grains, and spices, where maintaining a competitive fungal microbiome may help exclude more pathogenic species.

Structure-Activity Relationship (SAR) Studies and Analog Development

The 2022 total synthesis of Aflastatin A, which corrected the absolute configuration at six stereocenters (C8, C9, and C28-C31) [1], provides a definitive stereochemical template for SAR studies. Researchers focused on developing simplified, more synthetically accessible aflatoxin inhibitors can use the corrected Aflastatin A structure as a benchmark for activity. The demonstration that Blasticidin A derivatives lacking the tetramic acid moiety retain aflatoxin inhibitory activity while losing antifungal toxicity [2] highlights the potential for separating desired pathway inhibition from off-target effects—a line of investigation directly enabled by the detailed structural and activity data available for Aflastatin A and its analogs.

Metabolic Flux Analysis of Carbon Repression and Secondary Metabolism

Aflastatin A's unique effect on glucose metabolism—elevating glucose consumption and ethanol accumulation while repressing ethanol utilization genes [1]—positions it as a valuable tool for investigating the link between carbon catabolite repression and secondary metabolite production in filamentous fungi. Researchers can employ Aflastatin A to artificially shift the metabolic state of A. parasiticus toward fermentation, allowing for controlled studies of how this metabolic reprogramming suppresses aflatoxin biosynthesis. This provides a functional assay that is orthogonal to genetic manipulation and can be used to identify the specific metabolic signals that trigger or silence mycotoxin gene clusters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aflastatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.